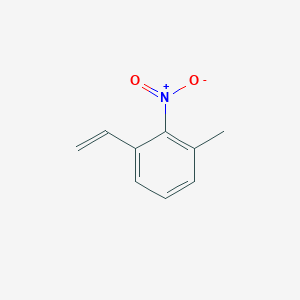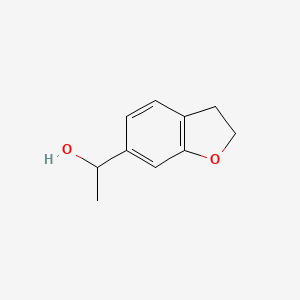
Bis(4-(trimethylsilyl)phenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(trimethylsilyl)phenyl)amine is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a phenyl ring, which is further bonded to an amine group. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(trimethylsilyl)phenyl)amine typically involves the reaction of 4-bromoaniline with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the trimethylsilyl group. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-(trimethylsilyl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bases such as sodium hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro compounds, and various substituted phenylamines .
Wissenschaftliche Forschungsanwendungen
Bis(4-(trimethylsilyl)phenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bis(4-(trimethylsilyl)phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl groups can act as steric protectors, preventing unwanted side reactions and enhancing the selectivity of the compound. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-(trimethylsilyl)phenyl)diselenide
- Bis(4-(trimethylsilyl)phenyl)disulfide
- Bis(trimethylsilyl)amine
Uniqueness
Bis(4-(trimethylsilyl)phenyl)amine is unique due to its specific combination of trimethylsilyl groups and an amine group, which confer distinct chemical properties and reactivity patterns. Compared to similar compounds, it offers enhanced stability and selectivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
915406-65-4 |
|---|---|
Molekularformel |
C18H27NSi2 |
Molekulargewicht |
313.6 g/mol |
IUPAC-Name |
4-trimethylsilyl-N-(4-trimethylsilylphenyl)aniline |
InChI |
InChI=1S/C18H27NSi2/c1-20(2,3)17-11-7-15(8-12-17)19-16-9-13-18(14-10-16)21(4,5)6/h7-14,19H,1-6H3 |
InChI-Schlüssel |
BZOLXEXMZKSFBL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)



![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)

![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)



![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
